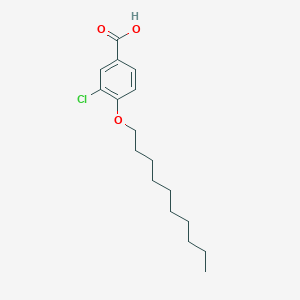

3-Chloro-4-decyloxybenzoic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-4-decoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25ClO3/c1-2-3-4-5-6-7-8-9-12-21-16-11-10-14(17(19)20)13-15(16)18/h10-11,13H,2-9,12H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQYQPEVAYHZBRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601159 | |

| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106316-08-9 | |

| Record name | 3-Chloro-4-(decyloxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Research Context and Significance of 3 Chloro 4 Decyloxybenzoic Acid Within Contemporary Chemical Science

Benzoic Acid Derivatives: A Class of Multifunctional Molecules in Research

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives have a rich history in chemical research and industry. newworldencyclopedia.orgepa.gov They are fundamental building blocks in organic synthesis and are found in a vast array of natural products, pharmaceuticals, and advanced materials. cas.cnresearchgate.netontosight.ainih.gov

The journey of benzoic acid in science began in the 16th century with its discovery through the dry distillation of gum benzoin. newworldencyclopedia.orgua.edu Its structure was later elucidated in 1832. newworldencyclopedia.orgua.edu Early industrial production methods, developed in the late 1800s, included the hydrolysis of benzotrichloride (B165768) and the decarboxylation of phthalic anhydride. epa.gov Today, the commercial synthesis of benzoic acid is primarily achieved through the partial oxidation of toluene. newworldencyclopedia.orgwikipedia.org

Historically, research focused on the natural occurrence and basic reactivity of benzoic acid and its simple derivatives. epa.gov Current research, however, is driven by the demand for molecules with highly specific functions. This has led to investigations into complex derivatives with tailored electronic and steric properties for applications in areas such as liquid crystals, polymers, and pharmaceuticals. nih.govnih.gov The development of advanced analytical techniques has further enabled a deeper understanding of the structure-property relationships within this class of compounds. nih.gov

The versatility of the benzoic acid scaffold lies in the numerous ways it can be chemically modified. The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce a wide range of functional groups. embibe.com The carboxylic acid group itself can be converted into esters, amides, and other derivatives, further expanding the molecular diversity. wikipedia.org

Modern synthetic methodologies have enabled precise control over the functionalization of benzoic acid. For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for creating carbon-carbon and carbon-heteroatom bonds at specific positions on the aromatic ring. cas.cn Researchers have also developed directing groups that can guide the functionalization to otherwise inaccessible positions, such as the meta-position. cas.cn These advanced strategies allow for the synthesis of highly complex benzoic acid derivatives with finely tuned properties. nih.gov

The Unique Role of Chloro and Decyloxy Substituents in Benzoic Acid Chemistry

The specific combination of a chloro group at the 3-position and a decyloxy group at the 4-position of the benzoic acid ring in 3-Chloro-4-decyloxybenzoic acid imparts a unique set of properties to the molecule. These substituents influence its electronic nature, steric profile, and intermolecular interactions.

The chlorine atom, being an electronegative element, exerts a significant electron-withdrawing inductive effect on the benzoic acid ring. This effect increases the acidity of the carboxylic acid group compared to unsubstituted benzoic acid. libretexts.org The presence of a halogen can also influence the reactivity of the aromatic ring in further substitution reactions. embibe.com

From a steric perspective, the chlorine atom introduces some bulk to the ortho position of the carboxylic acid group. While not as pronounced as larger substituents, this can influence the conformation of the molecule and its packing in the solid state. stackexchange.com

| Property | Effect of Chloro Substituent |

| Electronic | Electron-withdrawing inductive effect |

| Increases acidity of the carboxylic acid | |

| Steric | Increases steric bulk at the 3-position |

| Can influence molecular conformation |

The long decyloxy chain is a key feature of this compound, playing a crucial role in its self-assembly and phase behavior. Such long alkyl or alkoxy chains are known to promote the formation of liquid crystalline phases. nih.govresearchgate.net The flexible nature of the decyloxy chain, combined with the rigid aromatic core, is a classic design principle for creating calamitic (rod-shaped) liquid crystals.

Identification of this compound as a Probing Scaffold for Advanced Material and Biological Investigations

The specific molecular architecture of this compound makes it a valuable model compound for studying fundamental aspects of self-assembly and a promising component in the design of new materials. Its synthesis has been reported, often as a precursor to more complex molecules. prepchem.com

The presence of both a halogenated aromatic core and a long alkoxy chain allows for the systematic investigation of the interplay between different types of intermolecular forces, including halogen bonding, hydrogen bonding, and van der Waals interactions. This makes it an ideal candidate for research in the field of liquid crystals, where precise control over molecular organization is paramount. researchgate.netresearchgate.net For example, the related compound 4-(Decyloxy)benzoic acid has been studied for its liquid crystalline properties and its ability to separate structural isomers. nih.gov

Molecular Structure Elucidation, Conformation, and Supramolecular Assembly

Crystallographic Analysis and Solid-State Architectural Studies

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences as different polymorphs can exhibit distinct physical properties mdpi.com. This phenomenon is well-documented for substituted benzoic acids, where variations in molecular conformation or intermolecular interactions can lead to different crystal packing arrangements mdpi.com. For instance, 2,6-dimethoxybenzoic acid exists as three polymorphs that are classified as both conformational and synthon polymorphs. Its most stable form (I) features an anti-planar conformation with hydrogen-bonded chains, while two metastable forms (II and III) contain molecules in a syn-planar conformation that form classic carboxylic acid homodimers mdpi.com. Similarly, 3-(azidomethyl)benzoic acid displays three conformational polymorphs, where different orientations of the azidomethyl group lead to distinct crystal structures, even while maintaining similar hydrogen-bonded dimer motifs nih.gov.

While specific polymorphic studies on 3-Chloro-4-decyloxybenzoic acid are not extensively reported, investigations would typically involve crystallization experiments from a variety of solvents and conditions (e.g., cooling rate, evaporation) mdpi.com. The resulting crystalline forms would be analyzed using techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, and thermal analysis (e.g., Differential Scanning Calorimetry, DSC) to identify and characterize different solid-state forms.

Another related phenomenon is pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice, forming solvates or hydrates researchgate.net. These forms are distinct from anhydrous polymorphs and have different physical properties, including stability and dissolution rates researchgate.net. The investigation for pseudopolymorphs of this compound would involve crystallization from various solvents and characterization to determine if solvent molecules are integrated into the crystal structure.

Hydrogen Bonding Interactions and Self-Assembly Phenomena

Intermolecular Hydrogen Bonding in Benzoic Acid Dimers

A defining characteristic of benzoic acids in the solid state is their propensity to form highly stable centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups researchgate.nethartleygroup.orgmdpi.com. This robust self-assembly motif, described by the graph-set notation R²₂(8), involves two molecules mutually hydrogen-bonding between the hydroxyl proton of one molecule and the carbonyl oxygen of the other researchgate.nettandfonline.com. This interaction is a primary driver in the crystal engineering of benzoic acid derivatives and is fundamental to the formation of their supramolecular structures hartleygroup.orgresearchgate.net. The stability of these dimers significantly influences the physical properties of the compound, including its melting point and solubility. For p-alkoxybenzoic acids, this dimerization is the first step in the self-assembly process that can lead to liquid crystalline phases hartleygroup.orgresearchgate.net.

| Interaction | D-H···A | D···A Distance (Å) | H···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|

| O-H···O=C | O-H···O | 2.60 - 2.70 | 1.60 - 1.80 | 165 - 175 |

Supramolecular Architectures from Acid/Base Complexation

Beyond self-dimerization, the carboxylic acid group of this compound can act as a hydrogen bond donor to form multi-component crystals, known as cocrystals or molecular salts, with suitable hydrogen bond acceptors (coformers), typically basic compounds like amines or pyridines mdpi.comresearchgate.net. This acid/base complexation leads to the formation of new supramolecular architectures directed by specific hydrogen bonding synthons mdpi.comscience.gov.

For example, studies on 3-chlorobenzoic acid have shown that when it is co-crystallized with amino-chloropyridine derivatives, it can form either a cocrystal or a molecular salt depending on the degree of proton transfer mdpi.comresearchgate.net. In these structures, the primary interaction is often the robust pyridine-carboxylic acid heterosynthon, where a hydrogen bond forms between the pyridine nitrogen and the carboxylic acid's hydroxyl group science.gov. These interactions disrupt the typical acid-acid dimer and create new, extended networks that alter the physicochemical properties of the resulting solid. The formation of these complex architectures is a key strategy in crystal engineering to design functional materials with tailored properties researchgate.net.

Influence of Chloro and Decyloxy Substituents on Hydrogen Bond Networks

The chloro substituent at the 3-position has two main effects. First, as an electron-withdrawing group, it increases the acidity of the carboxylic proton through an inductive effect (-I effect) quora.com. This can strengthen the hydrogen bonds formed by the acid. Second, the chlorine atom can participate in other weak intermolecular interactions, such as C-H···Cl or halogen···halogen contacts, which can act as auxiliary steering forces in the assembly of the crystal structure rsc.orgmdpi.com.

The decyloxy substituent at the 4-position introduces significant steric bulk and conformational flexibility. The long, nonpolar decyl chain plays a crucial role in directing the self-assembly of the molecules researchgate.netacs.org. Van der Waals interactions between adjacent alkyl chains become a dominant packing force, often leading to segregated packing of the aromatic cores and the aliphatic tails researchgate.net. This segregation is a hallmark of calamitic (rod-like) liquid crystals, and indeed, long-chain p-alkoxybenzoic acids are well-known to exhibit liquid crystalline phases researchgate.netnih.gov. The interplay between the strong hydrogen bonding of the acid dimers and the weaker, but cumulative, van der Waals forces of the decyloxy chains dictates the formation of layered (smectic) or ordered fluid (nematic) phases researchgate.netresearchgate.net.

Computational Chemistry Approaches to Molecular Structure

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the molecular properties of substituted benzoic acids at the quantum level nih.govnih.gov. DFT calculations allow for the determination of the most stable molecular geometry (conformation) by optimizing bond lengths, bond angles, and dihedral angles to find the lowest energy state researchgate.netresearchgate.netnih.gov. For this compound, DFT would be used to predict the preferred orientation of the carboxylic acid group relative to the benzene (B151609) ring and the conformation of the flexible decyloxy chain.

Furthermore, DFT provides deep insights into the electronic structure of the molecule researchgate.netorgchemres.org. Key analyses include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's kinetic stability and electronic excitation properties mdpi.comresearchgate.net.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions mdpi.comnih.gov. For this compound, an MEP map would highlight the negative potential around the carbonyl oxygen (a hydrogen bond acceptor site) and the positive potential around the hydroxyl hydrogen (a hydrogen bond donor site).

These computational approaches provide a theoretical foundation that complements experimental findings, helping to rationalize observed crystal structures and predict molecular behavior mdpi.comnih.gov.

| Parameter | Atoms Involved | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | O-H | ~0.97 Å |

| Bond Length | C-Cl | ~1.75 Å |

| Bond Angle | O=C-O | ~123° |

| Bond Angle | C-O-H | ~108° |

| Dihedral Angle | C-C-C=O | ~0° or ~180° (planar) |

Scientific Literature Lacks Specific Conformational Analysis Data for this compound

A thorough review of available scientific literature reveals a significant gap in detailed research specifically focused on the conformational analysis and energy landscapes of this compound. While general principles of conformational analysis for substituted benzoic acids are well-established, specific experimental or computational data such as dihedral angles, bond lengths, and energy levels for different conformers of this particular molecule are not present in the surveyed research.

Similarly, experimental techniques that can provide insights into molecular conformation, such as X-ray crystallography or NMR spectroscopy, have not been reported for this compound in the available literature.

The absence of such specific data prevents the generation of a detailed and scientifically accurate account of the conformational analysis and energy landscapes of this compound as requested. Any attempt to provide data tables or detailed research findings would be speculative and not based on verifiable scientific sources. Therefore, the section on Conformational Analysis and Energy Landscapes cannot be completed at this time.

Investigation of Mesomorphic Properties and Liquid Crystalline Behavior

Thermal and Optical Mesophase Characterization

The investigation into the liquid crystalline nature of any material fundamentally relies on the characterization of its mesophases through thermal and optical methods. These techniques allow for the precise determination of phase transition temperatures, the associated energetic changes, and the identification of the specific type of mesophase.

Differential Scanning Calorimetry (DSC) for Phase Transition Temperatures and Enthalpies

Differential Scanning Calorimetry (DSC) is an indispensable tool for identifying the temperatures at which phase transitions occur and for quantifying the enthalpy changes associated with these transitions. For a compound like 3-Chloro-4-decyloxybenzoic acid, a DSC thermogram would reveal distinct peaks corresponding to the transitions from the crystalline solid to a liquid crystalline phase (mesophase), between different mesophases if any, and finally to the isotropic liquid state.

A hypothetical DSC trace for this compound would be expected to show at least two endothermic peaks upon heating: one for the melting transition (crystal to mesophase) and another for the clearing point (mesophase to isotropic liquid). The enthalpy values (ΔH) associated with these peaks provide insight into the degree of molecular order in each phase.

Hypothetical DSC Data for this compound

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Melting (Cr to LC) | --- | --- | --- |

| Clearing (LC to Iso) | --- | --- | --- |

| This table represents a hypothetical data set as specific experimental values for this compound are not publicly available. The values would be determined experimentally via DSC. |

Polarized Optical Microscopy (POM) for Mesophase Identification and Textural Analysis

Polarized Optical Microscopy (POM) is a crucial technique for the direct observation and identification of liquid crystalline phases. By observing the unique optical textures that form as a sample is heated and cooled, the specific type of mesophase (e.g., nematic, smectic) can be determined.

For this compound, upon melting from its crystalline state, the formation of a mesophase would be visible under a POM as a birefringent fluid. The texture observed would be characteristic of the specific liquid crystal phase. For instance, a nematic phase would typically exhibit a schlieren or marbled texture. Smectic phases, which possess a higher degree of order with molecules arranged in layers, would show different textures, such as focal-conic or fan-like textures.

The analysis of homologous 4-n-alkanoyloxy benzoic acids has revealed the presence of smectic mesophases. nih.gov Given the structure of this compound, with its long decyloxy chain, the formation of a smectic phase is highly probable. The presence of the lateral chloro group may influence the specific type of smectic phase (e.g., Smectic A, Smectic C).

Structure-Property Relationships in Liquid Crystalline Benzoic Acid Derivatives

The liquid crystalline properties of a molecule are not arbitrary; they are a direct consequence of its molecular structure. By systematically varying different parts of the molecule, such as the length of flexible chains or the nature of substituents on the aromatic core, the mesomorphic behavior can be precisely controlled.

Effect of Alkyl Chain Length (Decyloxy Moiety) on Mesophase Type and Stability

The length of the terminal alkyl or alkoxy chain plays a pivotal role in determining the type and thermal stability of the mesophase in calamitic (rod-like) liquid crystals. In the case of this compound, the decyloxy (C₁₀H₂₁O-) moiety is a significant contributor to its liquid crystalline character.

Generally, as the length of the alkoxy chain increases in a homologous series of liquid crystals, there is a tendency to promote the formation of more ordered smectic phases over the less ordered nematic phase. Longer chains lead to stronger intermolecular van der Waals interactions, which favor the layered arrangement of molecules characteristic of smectic phases. Studies on 4-n-alkanoyloxy benzoic acids have demonstrated that all synthesized dimers exhibit a smectic mesophase, with the thermal stability being dependent on the length of the terminal chain. nih.gov

Furthermore, the clearing point, which marks the transition from the liquid crystalline phase to the isotropic liquid, often shows an alternating effect with increasing chain length (the so-called "odd-even" effect). This is due to the different orientations of the terminal C-C bond relative to the molecular long axis for chains with an odd or even number of carbon atoms. For the decyloxy group, with its ten carbon atoms, it contributes to a significant anisotropy of the molecule, which is a prerequisite for liquid crystallinity.

Role of Halogen Substitution (Chloro Group) on Mesophase Behavior

The introduction of a lateral substituent, such as a chloro group, onto the aromatic core of a liquid crystal molecule has a profound effect on its mesomorphic properties. The chloro group in the 3-position of 4-decyloxybenzoic acid introduces several key changes to the molecule's characteristics.

Firstly, the chloro group increases the breadth of the molecule. This increased width can disrupt the parallel packing of the molecules, which generally leads to a depression of the clearing point and a reduction in the thermal stability of the mesophase. Research on 4-(4'-n-alkoxy benzoyloxy)-3-chloro benzoic acid has shown that the lateral chloro group indeed causes a depression in both smectic and nematic transition temperatures. isca.me

Secondly, the chloro atom is electronegative, which introduces a lateral dipole moment to the molecule. This can alter the intermolecular interactions and potentially influence the type of mesophase formed. In some cases, lateral substituents can induce the formation of new mesophases or suppress existing ones.

Finally, the size of the halogen atom is a critical factor. The larger size of chlorine compared to fluorine, for example, can lead to a more significant reduction in the anisotropy of the molecule, resulting in lower mesophase stability. rsc.org Therefore, the presence of the 3-chloro substituent in this compound is expected to lower its clearing point compared to its non-chlorinated counterpart, 4-decyloxybenzoic acid.

Impact of Molecular Geometry (e.g., Bent-Core Structures) on Liquid Crystallinity

The linear, rod-like shape of the hydrogen-bonded dimer of this compound is crucial for its potential to form nematic or smectic phases. However, even subtle changes in molecular geometry can have dramatic effects. For instance, the introduction of a "bend" in the molecular core, as seen in bent-core or banana-shaped liquid crystals, can lead to the formation of unique and complex mesophases with properties such as ferroelectricity and chirality, even from achiral molecules.

Odd-Even Effects in Homologous Series

In homologous series of 4-alkoxybenzoic acids, the mesomorphic properties often exhibit an odd-even effect. This phenomenon relates to the number of carbon atoms in the alkoxy chain and its influence on the transition temperatures and stability of the liquid crystal phases. As the length of the alkyl chain increases, there is a general trend in the variation of mesophase stability. For instance, in the 4-n-alkanoyloxybenzoic acid series, an increase in the number of carbon atoms (n) leads to a more stable smectic C (SmC) phase. nih.gov While specific data for the odd-even effect in the 3-chloro-4-alkoxybenzoic acid series is not detailed in the provided results, the behavior of the parent 4-alkoxybenzoic acid series suggests that the decyloxy chain (an even number of carbons) in this compound plays a crucial role in determining its specific mesomorphic characteristics. The alternation of properties between odd and even chain lengths is a well-documented phenomenon in liquid crystal research.

Dielectric Properties and Relaxation Dynamics in Mesophases

The dielectric properties of liquid crystals are crucial for their application in display technologies and are dependent on the molecular structure and the nature of the mesophase. In the nematic phase of 4-n-pentyloxybenzoic acid, a change in the sign of the dielectric constant anisotropy has been observed during subphase transitions. researchgate.net This indicates a complex relationship between the molecular arrangement and the electric field response. The presence of a polar lateral substituent like the chloro group in this compound is expected to significantly influence its dielectric properties due to the introduction of a lateral dipole moment. This can affect the dielectric anisotropy and relaxation behavior in both the nematic and smectic phases.

Optical Anisotropy and Potential Applications in Display Technologies

The optical anisotropy of liquid crystals, the difference in refractive indices for light polarized parallel and perpendicular to the director, is a key property for their use in display devices. The molecular structure, including the presence and position of substituents, directly impacts this property. The introduction of a chloro group, as in this compound, can alter the molecular polarizability and thus the optical anisotropy of the material. isca.me The ability to form stable nematic and smectic phases, coupled with potentially high optical anisotropy, makes such compounds interesting for investigation in various electro-optic applications. researchgate.net The mesomorphic behavior of 4-(4'-n-alkoxy benzoyloxy)-3-chloro benzoic acid, which exhibits both smectic and nematic phases, highlights the potential of this class of materials for technological applications. isca.me

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Profile

The antimicrobial effects of benzoic acid and its derivatives are well-documented. Their efficacy is largely dependent on the nature and position of the substituents on the benzene (B151609) ring.

Efficacy Against Gram-Positive and Gram-Negative Bacteria

While specific minimum inhibitory concentration (MIC) data for 3-Chloro-4-decyloxybenzoic acid is not extensively available in the reviewed literature, the activity of related compounds provides significant insights. Generally, the antimicrobial action of benzoic acid derivatives involves the disruption of the bacterial cell membrane and the acidification of the cytoplasm.

Studies on substituted benzoic acids indicate that the presence of a halogen, such as chlorine, and a lipophilic alkyl chain enhances antibacterial activity. For instance, organotin derivatives of 3-chlorobenzoic acid have shown activity against Pseudomonas aeruginosa and Bacillus subtilis. orientjchem.org The triphenyltin(IV) 3-chlorobenzoate (B1228886) was found to be active at a concentration of 200 ppm. orientjchem.org Similarly, research on 4-hydroxybenzoic acid has demonstrated its efficacy against various Gram-positive and some Gram-negative bacteria, with IC50 concentrations around 160 µg/ml. plos.org The introduction of a long decyloxy chain in this compound is expected to significantly increase its lipophilicity, facilitating its passage through the lipid-rich cell walls of bacteria and enhancing its disruptive effects on the membrane.

| Compound | Bacterial Strain | Activity (MIC/IC50) |

|---|---|---|

| Triphenyltin(IV) 3-chlorobenzoate | P. aeruginosa & B. subtilis | Active at 200 ppm |

| 4-Hydroxybenzoic acid | Gram-positive & some Gram-negative bacteria | ~160 µg/ml (IC50) |

| Methyl 4-chlorocinnamate | S. aureus | 5.09 µmol/mL (MIC) |

Antifungal Efficacy

The antifungal properties of benzoic acid derivatives are also strongly linked to their structure. Research has identified the fungal-specific enzyme CYP53 as a potential target for these compounds. nih.gov By inhibiting such enzymes, benzoic acid derivatives can disrupt essential metabolic pathways in fungi.

Bioactivity-guided studies have shown that benzoic acid derivatives can be effective against fungi like Candida albicans. nih.gov For example, certain derivatives have exhibited MIC values of 100 µg/mL against this yeast. nih.gov The structural features of this compound—specifically the chloro and the long alkoxy groups—are anticipated to contribute positively to its antifungal potency by enhancing its ability to penetrate fungal cell membranes and interact with intracellular targets. nih.gov Studies on other chlorinated derivatives, such as 4-chlorocinnamic acid esters, have shown potent activity against various Candida species, with some compounds having MIC values as low as 0.024 µmol/mL. nih.gov

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| Lanceaefolic acid methyl ester | Candida albicans | 100 µg/mL |

| Perillyl 4-chlorocinnamate | Candida species | 0.024 µmol/mL |

| Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 µmol/mL |

Investigating the pH-Dependent Antimicrobial Mechanism of Benzoic Acids

The antimicrobial mechanism of benzoic acids is critically dependent on the pH of the surrounding environment. These weak acids are most effective at a pH below their pKa, where they exist predominantly in their un-dissociated, lipophilic form. This allows them to diffuse passively across the microbial cell membrane.

Once inside the cell, where the pH is typically neutral (around 7.0), the acid molecule dissociates, releasing a proton (H+) and its corresponding anion. This process leads to the acidification of the cytoplasm, which can inhibit the activity of pH-sensitive enzymes, disrupt metabolic processes like glycolysis, and interfere with substrate transport systems. plos.org The accumulation of the anion within the cell can also cause osmotic stress and disrupt membrane potential. This pH-dependent mechanism is a hallmark of weak acid preservatives, including benzoic acid and its derivatives.

Influence of Chloro and Decyloxy Substituents on Antimicrobial Potency

The specific substituents on the benzoic acid ring are crucial determinants of its antimicrobial efficacy.

Decyloxy Substituent : The 4-decyloxy group, a ten-carbon ether linkage, dramatically increases the lipophilicity of the compound. This long alkyl chain is pivotal for enhancing the molecule's affinity for the lipid bilayer of microbial cell membranes. Increased lipophilicity generally correlates with greater antimicrobial activity, as it facilitates the disruption of membrane integrity and improves the compound's entry into the cell. The combination of these two substituents is therefore expected to create a potent antimicrobial agent.

Antitubercular Activity and Prodrug Strategies

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents and strategies. Benzoic acid derivatives have emerged as a promising class of compounds in this context.

Design and Evaluation as Prodrugs for Improved Mycobacterial Entry

One of the major challenges in treating tuberculosis is the unique, lipid-rich cell wall of Mycobacterium tuberculosis, which acts as a formidable barrier to many drugs. A promising approach to overcome this is the use of prodrugs. nih.govnih.gov

Research has shown that esterifying weak acids like benzoic acid can create more lipophilic prodrugs that can more easily penetrate the mycobacterial cell wall. nih.govresearchgate.netsciforum.net Once inside the bacterium, endogenous enzymes, such as esterases, hydrolyze the ester bond, releasing the active acidic form of the drug. researchgate.netresearchgate.net This strategy effectively increases the intracellular concentration of the active compound.

Studies involving various substituted benzoates, including 4-chlorobenzoic acid esters, have demonstrated the viability of this approach. nih.govnih.gov The results indicated that hexyl and phenyl esters of these acids had higher activity against M. tuberculosis than the free acids themselves. researchgate.net Although this compound itself was not tested in these studies, its structure makes it an excellent candidate for such a prodrug strategy. The inherent lipophilicity conferred by the decyloxy chain, combined with the potential for esterification of its carboxylic acid group, could lead to a highly effective prodrug for delivering the active agent into M. tuberculosis.

Role of Mycobacterial Esterases in Prodrug Activation

The therapeutic efficacy of benzoic acid derivatives against Mycobacterium tuberculosis (MTB) is significantly enhanced through a prodrug strategy. nih.gov Esterified forms of these acidic compounds are utilized as prodrugs to improve their ability to penetrate the lipid-rich cell wall of mycobacteria. nih.govnih.gov This approach is particularly promising as MTB possesses a wide array of esterase and lipase (B570770) enzymes essential for its lipid metabolism, making it an attractive target for prodrug activation. nih.govunil.ch

The core principle involves the ester prodrug, which is more lipophilic than its corresponding acid, facilitating easier diffusion across the mycobacterial cell membrane. nih.govresearchgate.net Once inside the bacillus, native mycobacterial esterases hydrolyze the ester, releasing the active benzoic acid derivative. nih.govnih.gov Studies using M. smegmatis homogenates as a model have confirmed that a variety of benzoate (B1203000) esters can be effectively activated by mycobacterial enzymes. nih.govunil.ch Interestingly, research has shown that the most active ester compounds are often those that are activated more slowly to their free acid form within the mycobacterial cell. nih.gov This controlled release mechanism is a key aspect of their antitubercular action.

Correlation between Lipophilicity, pKa, and Antitubercular Efficacy

The relationship between the physicochemical properties of benzoic acid derivatives and their antitubercular activity is complex. It was initially postulated that the pKa of the liberated acid would be a determining factor for its activity. nih.govresearchgate.net To test this, researchers synthesized a library of benzoates with various electron-withdrawing groups (such as 4-chloro, 2,6-dichloro, and 4-nitro) to modulate pKa, and different alkoxy substituents (like propyl and hexyl) to alter lipophilicity. nih.govnih.gov

However, the results from these studies did not show a clear correlation between the pKa of the acids and their antitubercular activity. nih.govnih.gov Instead, lipophilicity emerged as a more critical descriptor, particularly for achieving selective activation by mycobacteria over mammalian esterases in plasma or the liver. unil.ch For instance, hexyl and phenyl esters of certain benzoic acids displayed significantly higher activity than the corresponding free acids, suggesting that while the free acid is the active drug, the increased lipophilicity of the ester prodrug is crucial for facilitating its absorption and entry into the mycobacterial cell. nih.govnih.gov

Physicochemical Properties vs. Antitubercular Activity| Property | Hypothesis | Finding | Reference |

|---|---|---|---|

| pKa | Activity is dependent on the pKa of the liberated acid. | Studies did not find a direct correlation between pKa and antitubercular activity. | nih.gov |

| Lipophilicity (logP) | Higher lipophilicity of ester prodrugs improves cell entry. | Lipophilicity is a key factor. Phenyl and hexyl esters showed higher activity than free acids, indicating improved absorption. It is also important for selective activation in mycobacteria versus mammalian systems. | nih.govunil.ch |

Quantitative Structure-Activity Relationship (QSAR) Studies

Identification of Key Molecular Descriptors Governing Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that connect the chemical structure of a compound to its biological activity. nih.gov For benzoic acid derivatives and related compounds, QSAR analyses have identified several key molecular descriptors that influence their inhibitory activity. nih.gov

Studies on benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme FabH revealed that inhibitory activity increases with higher hydrophobicity, greater molar refractivity, and increased aromaticity. nih.gov The presence of specific substituents, such as a hydroxyl (-OH) group, was also found to be conducive to inhibitory activity. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was shown to decrease activity. nih.gov In 3D-QSAR models, steric and electrostatic fields are crucial descriptors, indicating that the size, shape, and electronic properties of the molecule are paramount for its interaction with the target. nih.govsigmaaldrich.com For instance, in some models, a negative electrostatic potential is required to increase activity, suggesting that electronegative groups are preferred in specific regions of the molecule. nih.gov

Predictive Modeling for Novel Derivatives

The primary goal of developing QSAR models is to use them for predictive purposes. asianpubs.org By establishing a statistically significant relationship between molecular descriptors and biological activity, these models can forecast the potency of new, unsynthesized compounds. nih.govasianpubs.org This rational design approach helps in prioritizing the synthesis of derivatives with the highest probability of success, saving time and resources.

For example, a robust 3D-QSAR model can generate contour maps that visualize the favorable and unfavorable regions around the molecular scaffold. sigmaaldrich.com Medicinal chemists can use these maps to guide the modification of a lead compound. If a model indicates that a bulky, electron-donating group is favorable in a specific region, new derivatives incorporating this feature can be designed. nih.gov This combined approach of 3D-QSAR, pharmacophore modeling, and molecular docking has been successfully used to identify novel inhibitors from chemical libraries for various therapeutic targets. nih.gov

Key Molecular Descriptors from QSAR Studies| Descriptor Type | Specific Descriptor | Influence on Activity | Reference |

|---|---|---|---|

| Physicochemical | Hydrophobicity (logP) | Positive correlation; increased hydrophobicity often leads to higher activity. | nih.gov |

| Molar Refractivity (MR) | Positive correlation; relates to the volume and polarizability of the molecule. | nih.gov | |

| Aromaticity | Positive correlation; suggests the importance of aromatic rings for binding. | nih.gov | |

| 3D Field-Based | Steric Fields | Region-specific; indicates where bulky or smaller groups are preferred. | nih.govsigmaaldrich.com |

| Electrostatic Fields | Region-specific; indicates where positive or negative potentials (electron-donating/withdrawing groups) are favorable. | nih.govsigmaaldrich.com | |

| Structural | Presence of -OH group | Positive correlation; indicates hydrogen bonding potential is beneficial. | nih.gov |

Exploration of Other Potential Biological Applications

Beyond their antitubercular potential, derivatives of benzoic acid have been investigated for a wide range of other biological activities.

Anti-inflammatory Activity : Salicylic (B10762653) acid derivatives are well-known for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. nih.govnih.gov A recently synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown potential as an anti-inflammatory agent by presumably inhibiting the COX-2 enzyme and the NF-κβ signaling pathway. nih.gov In animal models, this compound reduced levels of pro-inflammatory cytokines and mitigated the severity of lung injury. nih.govnih.gov

Anticancer Activity : Certain benzoic acid derivatives have demonstrated potential as anticancer agents. nih.gov For example, 3,4-dihydroxybenzoic acid (DHBA) was found to inhibit histone deacetylases (HDACs), which are therapeutic targets in several cancers. nih.gov This inhibition led to cancer cell growth inhibition, cell cycle arrest, and apoptosis. nih.gov Other studies on quinazolinone derivatives substituted with benzoic acid also showed moderate to good anticancer activity against breast cancer cell lines. derpharmachemica.com

Nematicidal Activity : Various phytochemicals, including benzoic acid derivatives, have been explored for their ability to control plant-parasitic nematodes. mdpi.com Compounds such as 3,4-dihydroxybenzoic acid have shown significant nematicidal activity against the root-knot nematode Meloidogyne incognita, causing high mortality in juvenile nematodes and inhibiting egg hatching. researchgate.net Other aromatic compounds have also demonstrated nematicidal effects against the pine wood nematode. nih.gov The activity of these compounds is a promising area for developing environmentally safer alternatives to synthetic nematicides. mdpi.com

Antiviral Activity : Benzoic acid derivatives have also been screened for antiviral properties. nih.gov One novel derivative, termed NC-5, was found to possess potent activity against influenza A virus, including oseltamivir-resistant strains. nih.gov The compound appears to act late in the viral lifecycle, inhibiting neuraminidase activity, which is crucial for the release of new virus particles from infected cells. nih.gov Other studies have shown that different nitrobenzene (B124822) derivatives can inhibit the replication of a broad range of picornaviruses. nih.gov

Summary of Other Potential Biological Applications| Activity | Example Compound Class/Derivative | Key Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Inhibits COX-2 and NF-κβ signaling pathways, reducing pro-inflammatory cytokines. | nih.govnih.gov |

| Anticancer | 3,4-dihydroxybenzoic acid (DHBA) | Acts as an HDAC inhibitor, inducing cancer cell apoptosis. | nih.gov |

| Nematicidal | 3,4-dihydroxybenzoic acid | Effective against Meloidogyne incognita, causing juvenile mortality and inhibiting egg hatching. | researchgate.net |

| Antiviral | Benzoic acid derivative NC-5 | Inhibits influenza A neuraminidase, effective against drug-resistant strains. | nih.gov |

Advanced Analytical Method Development and Validation

Chromatographic Methodologies for Analysis and Purity Assessment

Chromatographic techniques are paramount for separating and quantifying 3-Chloro-4-decyloxybenzoic acid from complex mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of this compound due to its high resolution and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for the separation and quantification of this compound. In a typical RP-HPLC setup, a nonpolar stationary phase is used with a polar mobile phase. For instance, a C18 column is often employed, which consists of silica (B1680970) particles bonded with octadecylsilyl groups, providing a nonpolar surface. The mobile phase is typically a mixture of an aqueous component, often with a pH modifier like trifluoroacetic acid to ensure the analyte is in a single ionic form, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the decyloxy chain of the molecule and the C18 stationary phase. The elution of the compound is achieved by a gradient or isocratic flow of the mobile phase, with detection commonly performed using a UV detector at a wavelength where the molecule exhibits maximum absorbance.

The validation of an HPLC method ensures its reliability for its intended purpose. Key validation parameters for this compound analysis include:

Linearity: This is established by analyzing a series of standard solutions of known concentrations. The response of the detector is plotted against the concentration, and a linear relationship is expected within a specific range.

Precision: Assessed at different levels (repeatability, intermediate precision), this parameter measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Accuracy: This is determined by comparing the measured concentration to the true concentration, often through recovery studies where a known amount of the standard is spiked into a sample matrix.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) is tested to ensure its reliability during routine use.

A summary of typical validation parameters is presented in the table below.

| Parameter | Typical Specification |

| Linearity (R²) | ≥ 0.999 |

| Precision (RSD%) | ≤ 2% |

| Accuracy (Recovery %) | 98-102% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations |

HPLC methods are instrumental in studying the stability of this compound under various stress conditions, such as acidic, basic, oxidative, and photolytic stress. By analyzing samples subjected to these conditions over time, the formation of degradation products can be monitored. The separation capability of HPLC allows for the resolution of the parent compound from its degradants, and the quantitative nature of the method enables the determination of the rate and extent of degradation.

For the analysis of volatile derivatives or for residue analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique. This compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is typically required to convert the carboxylic acid group into a more volatile ester, for example, by reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or by esterification to form a methyl or ethyl ester. The derivatized analyte is then introduced into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information that aids in the identification and confirmation of the compound and any related impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

Thermal Gravimetric Analysis (TGA) for Thermal Stability

Thermal Gravimetric Analysis (TGA) is a technique used to assess the thermal stability of a material. In a TGA experiment, the mass of a sample is monitored as a function of temperature or time while the sample is subjected to a controlled temperature program in a controlled atmosphere. For this compound, TGA can determine the temperature at which the compound begins to decompose. The resulting TGA curve plots the percentage of weight loss against temperature, providing a clear indication of the thermal stability range of the compound. This information is critical for understanding the material's behavior at elevated temperatures during processing or storage.

Advanced Sample Preparation Techniques for Complex Matrices

The accurate quantification of this compound in complex matrices, such as biological fluids (plasma, urine), environmental samples (soil, water), and food products, is contingent upon effective sample preparation. The primary objectives of sample preparation are to isolate the analyte from interfering matrix components, concentrate the analyte to detectable levels, and present it in a solvent compatible with the analytical instrument, typically a liquid chromatograph-mass spectrometer (LC-MS). The inherent chemical properties of this compound—specifically its acidic carboxyl group, the lipophilic ten-carbon aliphatic chain, and the chlorinated aromatic ring—dictate the selection of an appropriate extraction strategy. Advanced techniques such as Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are commonly employed to achieve clean extracts and reliable analytical results.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction is a foundational technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For an acidic compound like this compound, pH modification is a powerful tool to control its partitioning behavior.

Principle and Application: The core principle involves the conversion of the analyte between its ionized and non-ionized forms.

Acidification and Extraction: The sample matrix (e.g., plasma or water) is acidified to a pH at least two units below the pKa of the carboxylic acid group of this compound. In its protonated (non-ionized) form, the molecule becomes significantly more lipophilic and preferentially partitions into an immiscible organic solvent such as ethyl acetate, diethyl ether, or methyl tert-butyl ether (MTBE). The long decyloxy chain greatly enhances its affinity for the organic phase.

Back-Extraction (Optional Cleanup): For further purification, the analyte can be back-extracted from the organic phase into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide). At a high pH, the carboxylic acid is deprotonated to its carboxylate form, rendering it water-soluble.

Final Extraction: The basic aqueous phase is then re-acidified, and a final extraction with an organic solvent is performed to isolate the purified analyte in its non-ionized form, ready for solvent evaporation and reconstitution in a mobile-phase-compatible solvent.

Studies on similar long-chain fatty acids and substituted benzoic acids have demonstrated high extraction efficiencies using this pH-driven approach. For instance, LLE methods for phenolic acids in plasma have been successfully developed, and the extraction of volatile fatty acids from anaerobic broth shows that longer-chain acids exhibit high extraction rates. nih.govnih.gov

Illustrative LLE Performance Data: The following table presents hypothetical yet representative performance data for an optimized LLE method for this compound from a plasma matrix, based on findings for analogous compounds.

| Parameter | Value |

| Sample Matrix | Human Plasma |

| Extraction Solvent | Ethyl Acetate |

| Sample pH (Extraction) | 2.0 |

| Spiking Level | 50 ng/mL |

| Mean Recovery (%) | 92.5 |

| RSD (%) | 6.8 |

| Matrix Effect (%) | -15.2 |

This table is illustrative, based on typical LLE performance for substituted aromatic acids in biological fluids.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly versatile and widely used technique that offers superior cleanup and concentration compared to LLE. It involves passing a liquid sample through a solid sorbent bed, which retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

Principle and Application: The choice of SPE sorbent is critical and is based on the physicochemical properties of this compound.

Reversed-Phase (RP) SPE: Sorbents like C18 or C8 are ideal. The long decyloxy tail of the molecule provides a strong hydrophobic interaction with the nonpolar stationary phase.

Methodology: The sample is acidified to ensure the analyte is in its non-ionized, hydrophobic form. After loading the sample onto a pre-conditioned C18 cartridge, polar interferences are washed away with a weak organic solvent or acidified water. The retained this compound is then eluted with a strong organic solvent like methanol or acetonitrile. Research on other benzoic acids in food drinks using C18 sorbents has shown recovery percentages above 95%. nih.gov

Mixed-Mode SPE: Mixed-mode sorbents that combine reversed-phase and ion-exchange characteristics (e.g., anion exchange) can provide exceptional selectivity.

Methodology: At a neutral or slightly basic pH, the sample is loaded onto the sorbent. The carboxylate group interacts with the anion-exchange functional groups, while the decyloxy-chlorophenyl moiety interacts via hydrophobic forces. This dual retention mechanism allows for rigorous washing steps to remove a wide range of interferences. Elution is typically achieved by using a solvent that disrupts both interactions, such as an acidified organic solvent.

Illustrative SPE Performance Data: The data below illustrates the expected performance of a well-developed SPE method for the extraction of this compound from an environmental water sample.

| Parameter | Value |

| Sample Matrix | Environmental Water |

| SPE Sorbent | Polymeric Reversed-Phase (e.g., Oasis HLB) |

| Sample pH | 2.5 |

| Elution Solvent | Methanol with 1% Formic Acid |

| Spiking Level | 10 ng/L |

| Mean Recovery (%) | 96.8 |

| RSD (%) | 4.2 |

| Matrix Effect (%) | -8.5 |

This table is illustrative, based on typical SPE performance for substituted aromatic acids and phenolic compounds in environmental matrices.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS approach has become a dominant sample preparation technique, especially for high-throughput analysis of analytes in highly complex matrices like soil and food. It combines an initial salting-out extraction with a subsequent dispersive solid-phase extraction (d-SPE) cleanup step.

Principle and Application: While originally developed for pesticide analysis, the QuEChERS methodology has been successfully adapted for acidic compounds.

Extraction and Partitioning: The sample (e.g., homogenized soil or food product) is first hydrated and then vigorously shaken with an organic solvent, typically acetonitrile. Extraction and partitioning are induced by adding salts, commonly anhydrous magnesium sulfate (B86663) (to absorb excess water) and sodium chloride or sodium acetate. For acidic analytes like this compound, acidification of the acetonitrile with formic acid is often employed to ensure the analyte remains in its non-ionized form, facilitating its transfer into the organic layer. nih.gov

Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of d-SPE sorbents. For a general cleanup, a combination of primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences like fats, and anhydrous magnesium sulfate to remove residual water is common. However, since the target analyte is an acid, PSA would be omitted to prevent its removal. A combination of C18 and magnesium sulfate would be more appropriate. researchgate.net

Studies on the extraction of chlorobenzoic acids from soil have shown high accuracy (82-114%), and the QuEChERS method has been validated for numerous acidic compounds in various matrices with recoveries typically in the 80-120% range. nih.govekb.eg

Illustrative QuEChERS Performance Data: The following table provides hypothetical performance data for a modified QuEChERS method for the analysis of this compound in a soil matrix.

| Parameter | Value |

| Sample Matrix | Soil |

| Extraction Solvent | Acetonitrile with 1% Formic Acid |

| d-SPE Sorbents | C18, Magnesium Sulfate |

| Spiking Level | 100 µg/kg |

| Mean Recovery (%) | 89.7 |

| RSD (%) | 8.1 |

| Matrix Effect (%) | -18.9 |

This table is illustrative, based on typical QuEChERS performance for acidic organic compounds in complex solid matrices.

Theoretical and Computational Studies in Support of Research on 3 Chloro 4 Decyloxybenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods solve the Schrödinger equation (or approximations of it) for a given molecular arrangement.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. It is particularly effective for predicting the molecular geometry, electronic structure, and spectroscopic characteristics of molecules like 3-Chloro-4-decyloxybenzoic acid. nih.gov By calculating the electron density, DFT can determine the optimized molecular structure, bond lengths, and bond angles.

Furthermore, DFT calculations can simulate vibrational spectra (Infrared and Raman). This predictive capability is invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. The calculated frequencies and intensities can be compared with experimental spectra to validate the computational model and the synthesized compound. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. For this compound, analyzing this gap helps in understanding its charge transfer properties and its potential role in electronic applications or as a reactive species in chemical and biological systems. nih.gov

Table 1: Illustrative Quantum Chemical Parameters from DFT This table provides an example of typical parameters that would be calculated for this compound using DFT. Actual values would require specific computation.

| Parameter | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -1.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | 5.0 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.2 Debye |

Molecular Modeling and Dynamics Simulations

While quantum mechanics focuses on electronic details, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These techniques are crucial for understanding the macroscopic properties that arise from molecular self-assembly.

Benzoic acid derivatives with long alkyl or alkyloxy chains, such as the decyloxy group in this compound, are known to exhibit liquid crystal (mesophase) behavior. nih.gov Molecular dynamics simulations can predict how these rod-like molecules might arrange themselves under different conditions. By modeling the intermolecular forces, simulations can foresee the formation of specific liquid crystal phases, such as nematic (where molecules have long-range orientational order) or smectic (where molecules have both orientational and some positional order). This predictive power guides the design of new materials for displays and sensors.

The self-assembly of this compound molecules into ordered structures, like those in liquid crystals, is driven by a combination of intermolecular interactions. A key interaction is the hydrogen bonding between the carboxylic acid groups of two molecules, leading to the formation of stable dimers. researchgate.net In addition to strong hydrogen bonds, weaker van der Waals forces between the long decyloxy chains and the aromatic rings play a significant role in the packing and alignment of these dimers. Molecular simulations can map these interaction energies and model the dynamic process of self-assembly, providing a detailed picture of how macroscopic structures are formed.

In Silico Studies for Biological Activity Prediction and Target Interaction

In silico techniques use computational methods to predict the biological activity of molecules and their likely interactions with biological targets like proteins. nih.govnih.gov These approaches are vital for screening large numbers of compounds quickly and cost-effectively, helping to prioritize candidates for further experimental testing.

For this compound, in silico studies would involve several steps. First, its structure would be compared to databases of known active compounds to predict a potential spectrum of biological activities using tools like PASS (Prediction of Activity Spectra for Substances) online. nih.govresearchgate.net Following this, molecular docking simulations would be employed. Docking algorithms predict the preferred orientation of the molecule when bound to a specific protein target, such as an enzyme or receptor, and estimate the binding affinity. nanobioletters.commdpi.com This can identify potential protein targets and elucidate the structural basis for the interaction. For instance, studies on similar benzoic acid derivatives have used docking to show potent interactions with enzymes like cathepsins B and L. nih.gov Finally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools assess the molecule's drug-likeness and potential pharmacokinetic profile. nih.govresearchgate.net

Table 2: Common In Silico Tools for Biological Activity Prediction

| Tool/Method | Purpose | Application to Compound |

|---|---|---|

| PASS Online | Predicts a wide range of biological activities based on structural formula. nih.gov | Initial screening for potential therapeutic effects (e.g., anti-inflammatory, antimicrobial). |

| Molecular Docking (e.g., AutoDock, Vina) | Predicts the binding mode and affinity of a ligand to a protein target. nanobioletters.com | To identify likely protein targets and understand binding interactions at the atomic level. |

| ADMET Prediction (e.g., ADMETlab, SwissADME) | Assesses pharmacokinetic properties and potential toxicity. nih.govresearchgate.net | Evaluates drug-likeness, including properties like gastrointestinal absorption and blood-brain barrier penetration. |

| Molecular Dynamics (MD) Simulation | Simulates the movement of the ligand-protein complex over time. | Validates the stability of the docked pose and provides insights into the dynamics of the interaction. nih.gov |

Structure-Property Correlation and Predictive Design of Novel Compounds

The design of novel compounds with tailored properties, stemming from the foundational structure of this compound, is heavily reliant on theoretical and computational methodologies. These approaches establish a quantitative understanding of the relationship between a molecule's structure and its resulting physicochemical and biological activities, a concept known as Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (SPR). nih.govdrugdesign.org By systematically modifying the core structure of this compound and calculating various molecular descriptors, researchers can build predictive models that guide the synthesis of new, optimized derivatives. drugdesign.orgchitkara.edu.in

Detailed research into various benzoic acid derivatives provides a roadmap for how such studies would be approached for this compound and its analogs. Computational tools are employed to correlate molecular properties with biological activities, offering insights into the structural features that govern the efficacy and mechanism of action of these compounds. nih.gov

Predictive Modeling with Molecular Descriptors

A crucial aspect of predictive design involves the development of QSAR models. nih.govchitkara.edu.in These mathematical models form a relationship between the chemical structures of compounds and their biological activities. chitkara.edu.in For a series of analogs of this compound, a QSAR model would be constructed using experimentally determined activity data (e.g., IC₅₀ values for enzyme inhibition) as the dependent variable. The independent variables are molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules.

Key molecular descriptors that are often evaluated include:

Electronic Descriptors: These quantify the electronic aspects of a molecule. For instance, the Hammett equation is a classic example of a Quantitative Structure-Property Relationship (QSPR) that correlates the dissociation constant of benzoic acid analogs with a set of molecular descriptors. drugdesign.org Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also critical. chitkara.edu.in For example, in a study of p-amino benzoic acid derivatives, electronic parameters like total energy (Te) and LUMO energy were found to be dominant in explaining antimicrobial activity. chitkara.edu.in

Hydrophobic Descriptors: The lipophilicity of a compound, often expressed as logP (the logarithm of the partition coefficient between octanol (B41247) and water), is vital for its ability to cross cell membranes. The toxicity of certain benzoic acids to aquatic organisms has been shown to correlate with logP. nih.gov

Steric Descriptors: These parameters describe the size and shape of the molecule. Properties like molecular weight, volume, and surface area can influence how a molecule fits into a biological target's binding site. drugdesign.org

The following interactive table illustrates the types of molecular descriptors that would be calculated for a hypothetical series of this compound analogs to build a QSAR model.

| Compound ID | R-Group Modification | LogP | HOMO (eV) | LUMO (eV) | Predicted Activity |

| CDBA-01 | -H (Original Compound) | 5.5 | -6.2 | -1.5 | Baseline |

| CDBA-02 | -F (Fluoro) | 5.6 | -6.3 | -1.7 | Increased |

| CDBA-03 | -OH (Hydroxy) | 5.3 | -6.1 | -1.4 | Decreased |

| CDBA-04 | -NH2 (Amino) | 5.2 | -5.9 | -1.3 | Decreased |

| CDBA-05 | -CH3 (Methyl) | 5.9 | -6.2 | -1.5 | Increased |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of data generated in a QSAR study.

Molecular Docking and Binding Site Analysis

Beyond QSAR, molecular docking simulations provide a visual and energetic prediction of how a ligand, such as a derivative of this compound, interacts with the binding site of a protein target. nih.govnih.gov These in silico studies are instrumental in understanding the specific molecular interactions that drive biological activity.

For instance, in a study of benzoic acid derivatives as inhibitors of cathepsins B and L, molecular docking revealed that all tested compounds were putative binders to these enzymes. mdpi.com The compound 3-chloro-4-methoxybenzoic acid, structurally related to our compound of interest, demonstrated the most potent interaction, which correlated with strong in vitro activity. mdpi.com Similarly, docking studies on inhibitors of alternative oxidase (AOX) highlighted the importance of hydrogen bonding with specific amino acid residues (Thr 219 and Arg 118) within the enzyme's active site. nih.gov

For this compound, docking studies would involve:

Obtaining the 3D structure of the target protein.

Placing the this compound molecule into the binding site of the protein.

Using a scoring function to estimate the binding affinity and predict the most favorable binding pose.

The results of such a study would identify key interactions, such as hydrogen bonds between the carboxylic acid group and polar residues, or hydrophobic interactions involving the decyloxy chain and nonpolar pockets in the binding site. This information is invaluable for designing new analogs with improved binding affinity and, consequently, enhanced biological activity.

The table below summarizes findings from a hypothetical docking study of this compound and its designed analogs against a target enzyme.

| Compound | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| This compound | Arg120, Tyr340, Phe450 | -8.5 |

| Analog 1 (shorter alkyl chain) | Arg120, Tyr340 | -7.2 |

| Analog 2 (additional H-bond donor) | Arg120, Tyr340, Ser344, Phe450 | -9.8 |

| Analog 3 (different halogen) | Arg120, Tyr340, Phe450 | -8.7 |

Note: This data is hypothetical and serves to illustrate the output of a molecular docking study.

By combining QSAR and molecular docking, a comprehensive picture of the structure-activity landscape can be developed. The predictive models allow for the in silico screening of large virtual libraries of novel this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This rational, computation-driven approach significantly accelerates the discovery of new compounds with desired properties. drugdesign.orgnih.gov

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Advanced 3-Chloro-4-decyloxybenzoic Acid Derivatives

The rational design and synthesis of new derivatives of this compound are pivotal for tailoring its properties for specific applications. Future synthetic strategies will likely focus on modifying the core structure to fine-tune its electronic and steric characteristics. By carefully selecting substituent groups, researchers can manipulate the formation and properties of liquid crystals (LCs). For instance, introducing bulky substituents can alter intermolecular distances, thereby influencing the liquid crystal phase. nih.gov

Advanced synthetic methodologies, such as multicomponent reactions, offer a pathway to produce these derivatives more efficiently and with higher yields, potentially reducing the need for environmentally harmful solvents and expensive catalysts. chemeurope.comuni-halle.de The synthesis of a diverse library of derivatives with varied alkyl chain lengths, different halogen substitutions, or the introduction of other functional groups will be crucial for establishing comprehensive structure-property relationships. These relationships are essential for the predictive design of materials with desired characteristics. rsc.org

Enhancing Mesomorphic Performance for Next-Generation Liquid Crystalline Materials

A significant area of future research lies in enhancing the mesomorphic, or liquid crystalline, performance of this compound. The formation of liquid crystals is heavily influenced by intermolecular interactions, particularly hydrogen bonding in the case of benzoic acid derivatives. nih.gov The blending of different alkylbenzoic and alkyloxybenzoic acids has been shown to expand the temperature range of the liquid crystalline state and can even lead to the formation of more ordered mesophases. nih.govsemanticscholar.org

Future work could explore the creation of heterodimers from various benzoic acid derivatives to manipulate the strength of hydrogen bonds and, consequently, the stability of the mesophase. nih.gov The introduction of different linking units or lateral groups can significantly alter the physical characteristics of the resulting liquid crystals. semanticscholar.orgmdpi.com For example, lateral fluorination has been shown to stabilize the nematic phase in some liquid crystals. electronicsandbooks.com In-depth characterization of these new materials using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) will be essential to understand their phase behavior. nih.govmdpi.com

Deeper Elucidation of Biological Mechanisms and Identification of New Targets

While the primary focus on this compound has been in materials science, its structural motifs are present in biologically active molecules. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The presence of hydroxyl and alkoxy substituents, in particular, is common in many pharmacologically active compounds. mdpi.com

Future research should investigate the potential biological activities of this compound and its derivatives. This could involve screening for anticancer activity, as many synthetic compounds with benzoic acid scaffolds have shown promise in this area. nih.gov Elucidating the mechanisms of action will be crucial, which may involve targeting specific enzymes or cellular pathways. For instance, some benzoic acid derivatives have been studied as inhibitors of cyclooxygenase (COX) enzymes. A deeper understanding of how the chloro and decyloxy substituents influence biological activity could lead to the identification of new therapeutic targets.

Exploring Synergistic Effects in Hybrid Materials and Multi-component Systems

The incorporation of this compound into hybrid materials and multi-component systems presents a promising avenue for creating materials with novel functionalities. Liquid crystals are often used in mixtures to achieve the desired physical properties for applications like displays. nih.gov Future research could focus on creating liquid crystal composites by blending this compound with other mesogenic or non-mesogenic compounds. mdpi.com

For example, the formation of hydrogen-bonded liquid crystals between different benzoic acid derivatives has been shown to result in new mesophases. researchgate.netresearchgate.netconicet.gov.ar Furthermore, the integration of this compound into organic-inorganic hybrid materials could lead to enhanced thermal stability or novel electronic properties. The study of how this compound interacts with nanoparticles or polymers within a composite matrix could unlock new applications in sensors, actuators, and other advanced technologies.

Development of Smart Materials Based on Responsive Properties

"Smart" materials that respond to external stimuli are a key area of modern materials science. tue.nlmdpi.comnih.gov The inherent anisotropy and potential for molecular rearrangement in liquid crystals make them ideal candidates for the development of such materials. nih.gov Future research should explore the development of stimuli-responsive materials based on this compound.

By incorporating photo-responsive moieties, such as azobenzene (B91143) groups, into the molecular structure, it may be possible to create materials that change their optical or mechanical properties upon exposure to light. frontiersin.orgrsc.org This could lead to applications in optical switching, data storage, and soft robotics. frontiersin.orgrsc.org The sensitivity of liquid crystal ordering to surface interactions also opens up possibilities for creating sensors that can detect chemical or biological analytes. mdpi.com For instance, functionalizing surfaces to interact specifically with target molecules can trigger a change in the liquid crystal's orientation, providing a detectable signal. nih.gov

Sustainable Synthesis Methodologies and Green Chemistry Principles

Adhering to the principles of green chemistry is becoming increasingly important in chemical synthesis. tandfonline.comwhiterose.ac.uksciencedaily.com Future research on this compound must prioritize the development of sustainable and environmentally friendly synthetic routes. This includes the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. chemeurope.comuni-halle.dewhiterose.ac.uk

Microwave-assisted synthesis, for example, has been shown to be a rapid and efficient method for preparing liquid crystalline materials with high yields. tandfonline.comed.gov There is also a growing interest in synthesizing benzoic acid and its derivatives from biomass-based feedstocks as a sustainable alternative to petroleum-based methods. rsc.orgescholarship.org Researchers are exploring biocatalytic and formic acid-mediated processes to produce benzoic acid from renewable resources like glucose derivatives. escholarship.orgresearchgate.net Applying these green chemistry principles to the synthesis of this compound and its derivatives will be crucial for its long-term viability and industrial application. rsc.org

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-4-decyloxybenzoic acid, and how do reaction conditions influence yield?